Cas no 224032-19-3 (Fmoc-His{Trt(2-Cl)}-OH)

Fmoc-His{Trt(2-Cl)}-OH is a protected derivative of histidine used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary α-amino protection, while the Trt(2-Cl) (2-chlorotrityl) group safeguards the imidazole side chain of histidine, preventing unwanted side reactions during peptide elongation. This compound is particularly valuable for synthesizing histidine-containing peptides, as it offers enhanced stability under standard Fmoc-deprotection conditions (e.g., piperidine treatment). The 2-chlorotrityl group also enables mild acidic cleavage, minimizing side-chain deprotection risks. Its high purity and compatibility with automated synthesizers make it a reliable choice for complex peptide assembly. Proper handling under inert conditions is recommended to preserve reactivity.
Fmoc-His{Trt(2-Cl)}-OH structure
Fmoc-His{Trt(2-Cl)}-OH structure
Product Name:Fmoc-His{Trt(2-Cl)}-OH
CAS No:224032-19-3
MF:C40H32ClN3O4
MW:654.152789115906
MDL:MFCD04973177
CID:1003368
PubChem ID:51340496
Update Time:2025-06-11

Fmoc-His{Trt(2-Cl)}-OH Chemical and Physical Properties

Names and Identifiers

    • Fmoc-His{Trt(2-Cl)}-OH
    • Fmoc-L-His(Clt)-OH
    • AKOS025289468
    • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((2-chlorophenyl)diphenylmethyl)-1H-imidazol-4-yl)propanoic acid
    • (2S)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • AS-84406
    • Fmoc-His(Clt)-OH
    • HY-W142159
    • CS-0201941
    • 224032-19-3
    • G78701
    • DA-53306
    • MDL: MFCD04973177
    • Inchi: 1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m0/s1
    • InChI Key: SYGADBVEKBWUKO-QNGWXLTQSA-N
    • SMILES: ClC1C=CC=CC=1C(C1C=CC=CC=1)(C1C=CC=CC=1)N1C=NC(C[C@@H](C(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=C1

Computed Properties

  • Exact Mass: 653.2081342g/mol
  • Monoisotopic Mass: 653.2081342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 11
  • Complexity: 1040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.2
  • Topological Polar Surface Area: 93.4Ų

Fmoc-His{Trt(2-Cl)}-OH Pricemore >>

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N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-L-histidine (Fmoc-L-His(Clt)-OH); .
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Additional information on Fmoc-His{Trt(2-Cl)}-OH

Recent Advances in the Application of Fmoc-His{Trt(2-Cl)}-OH and Related Compounds in Chemical Biology and Pharmaceutical Research

The compound Fmoc-His{Trt(2-Cl)}-OH (CAS: 224032-19-3) has garnered significant attention in recent years due to its versatile applications in peptide synthesis and drug development. As a protected derivative of histidine, this reagent plays a crucial role in solid-phase peptide synthesis (SPPS), particularly in the construction of complex peptides with therapeutic potential. Recent studies have highlighted its utility in the synthesis of peptide-based drugs, vaccines, and diagnostic tools, owing to its stability and compatibility with standard SPPS protocols.

One of the key advancements in the use of Fmoc-His{Trt(2-Cl)}-OH is its incorporation into the synthesis of antimicrobial peptides (AMPs). Researchers have demonstrated that the Trt(2-Cl) protecting group effectively shields the histidine side chain during synthesis, preventing unwanted side reactions and improving overall yield. A 2023 study published in the Journal of Medicinal Chemistry reported the successful synthesis of a novel AMP using Fmoc-His{Trt(2-Cl)}-OH, which exhibited potent activity against multidrug-resistant bacterial strains. This finding underscores the compound's potential in addressing the global challenge of antibiotic resistance.

In addition to its role in peptide synthesis, Fmoc-His{Trt(2-Cl)}-OH has been employed in the development of peptide-based vaccines. A recent study in Nature Biotechnology detailed the use of this reagent in the construction of epitope-based vaccines targeting viral infections. The researchers noted that the stability of the Trt(2-Cl) group under acidic conditions allowed for precise control over the deprotection steps, resulting in higher purity and immunogenicity of the final vaccine candidates. This application highlights the compound's importance in the rapidly evolving field of immunotherapy.

Furthermore, advancements in analytical techniques have enabled more precise characterization of Fmoc-His{Trt(2-Cl)}-OH and its derivatives. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been instrumental in verifying the purity and identity of synthesized peptides incorporating this reagent. Recent improvements in these techniques have reduced synthesis times and increased the reproducibility of peptide-based therapeutics, making Fmoc-His{Trt(2-Cl)}-OH an even more valuable tool for researchers.

Looking ahead, the potential applications of Fmoc-His{Trt(2-Cl)}-OH extend beyond traditional peptide synthesis. Emerging research suggests its utility in the development of peptide-drug conjugates (PDCs) and targeted drug delivery systems. By leveraging the unique properties of this reagent, scientists are exploring new ways to enhance the specificity and efficacy of therapeutic agents. As the field of chemical biology continues to evolve, Fmoc-His{Trt(2-Cl)}-OH is poised to remain a cornerstone of innovative research and development efforts.

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